molecular formula C9H9BrN2O B13668361 4-Bromo-5-methoxy-3-methyl-1H-indazole

4-Bromo-5-methoxy-3-methyl-1H-indazole

Cat. No.: B13668361
M. Wt: 241.08 g/mol
InChI Key: XJPKEHZLLOAPSP-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-3-methyl-1H-indazole typically involves the cyclization of substituted hydrazines with appropriate aldehydes or ketones. One common method includes the reaction of 2-bromo-4-methoxyacetophenone with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic processes. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, can be employed to improve yields and reduce reaction times . These methods often involve the use of ligands and specific reaction conditions to ensure selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-3-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

4-Bromo-5-methoxy-3-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1H-indazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    5-Methoxy-3-methyl-1H-indazole: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

    3-Methyl-1H-indazole: Lacks both the bromine and methoxy groups, making it less versatile in chemical modifications.

Uniqueness

The presence of both bromine and methoxy groups in 4-Bromo-5-methoxy-3-methyl-1H-indazole makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

4-bromo-5-methoxy-3-methyl-2H-indazole

InChI

InChI=1S/C9H9BrN2O/c1-5-8-6(12-11-5)3-4-7(13-2)9(8)10/h3-4H,1-2H3,(H,11,12)

InChI Key

XJPKEHZLLOAPSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC(=C2Br)OC

Origin of Product

United States

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